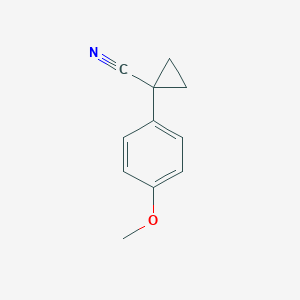

1-(4-Methoxyphenyl)cyclopropanecarbonitrile

Description

Properties

IUPAC Name |

1-(4-methoxyphenyl)cyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-13-10-4-2-9(3-5-10)11(8-12)6-7-11/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIQRGAQXQLASRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CC2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70168262 | |

| Record name | 1-(4-Methoxyphenyl)cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16728-00-0 | |

| Record name | 1-(4-Methoxyphenyl)cyclopropanecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16728-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Methoxyphenyl)cyclopropane-1-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016728000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16728-00-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155169 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Methoxyphenyl)cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-methoxyphenyl)cyclopropane-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.064 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1-(4-Methoxyphenyl)cyclopropanecarbonitrile: A Technical Guide for Chemical Researchers

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of 1-(4-Methoxyphenyl)cyclopropanecarbonitrile, a valuable building block in medicinal chemistry and materials science. The document details a robust and efficient two-step synthetic pathway, commencing with the preparation of the key intermediate, 4-methoxyphenylacetonitrile, followed by a phase-transfer catalyzed cyclopropanation. This guide is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also a thorough discussion of the underlying reaction mechanisms and the rationale behind the procedural steps. All methodologies are supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction

Cyclopropane rings are privileged motifs in organic chemistry, imparting unique conformational constraints and metabolic stability to molecules. Their incorporation into pharmaceutical agents and functional materials has been a subject of intense research. This compound, in particular, serves as a versatile precursor for a variety of more complex molecules, leveraging the reactivity of the nitrile group and the electronic properties of the methoxy-substituted phenyl ring. This guide presents a reliable and scalable synthetic route to this important compound, emphasizing practical execution and a deep understanding of the chemical transformations involved.

Overall Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-stage process. The first stage involves the synthesis of the crucial precursor, 4-methoxyphenylacetonitrile, from a readily available starting material. The second stage is the core cyclopropanation reaction, where the benzylic position of 4-methoxyphenylacetonitrile is alkylated with a two-carbon electrophile under phase-transfer catalysis to construct the cyclopropane ring.

An In-depth Technical Guide to 1-(4-Methoxyphenyl)cyclopropanecarbonitrile: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(4-Methoxyphenyl)cyclopropanecarbonitrile. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering in-depth technical details and field-proven insights.

Introduction

This compound, a substituted aryl cyclopropanecarbonitrile, is a molecule of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a strained cyclopropane ring directly attached to a nitrile group and a methoxy-substituted phenyl ring, imparts unique electronic and steric properties. The cyclopropane motif is a valuable bioisostere for various functional groups, often enhancing metabolic stability, binding affinity, and membrane permeability of drug candidates. The nitrile group, a versatile functional handle, can participate in various chemical transformations and act as a hydrogen bond acceptor in biological systems. This guide delves into the core chemical characteristics of this compound, providing a foundational understanding for its utilization in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its handling, analysis, and application in synthetic workflows.

| Property | Value | Source |

| CAS Number | 16728-00-0 | [1] |

| Molecular Formula | C₁₁H₁₁NO | [1] |

| Molecular Weight | 173.21 g/mol | [1] |

| Appearance | Clear colorless to yellow liquid | N/A |

| Predicted Boiling Point | 315.3 ± 35.0 °C | N/A |

| Predicted Density | 1.08 g/cm³ | N/A |

| Refractive Index | 1.5415 to 1.5435 (20°C, 589 nm) | N/A |

| Storage Temperature | 2-8°C | N/A |

| LogP | 2.07 | [1] |

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the cyclopropanation of the corresponding activated methylene compound, 4-methoxyphenylacetonitrile. A robust and scalable method involves a phase-transfer catalyzed reaction with 1,2-dibromoethane.

Experimental Protocol: Cyclopropanation of 4-Methoxyphenylacetonitrile

This protocol outlines a laboratory-scale synthesis of this compound.

Materials:

-

4-Methoxyphenylacetonitrile

-

1,2-Dibromoethane

-

50% aqueous Sodium Hydroxide (NaOH) solution

-

Tetrabutylammonium bromide (TBAB)

-

Toluene

-

Dichloromethane

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 4-methoxyphenylacetonitrile and a catalytic amount of tetrabutylammonium bromide (TBAB) to toluene.

-

Addition of Base: With vigorous stirring, slowly add 50% aqueous sodium hydroxide solution to the reaction mixture.

-

Addition of Cyclopropanating Agent: Following the addition of the base, add 1,2-dibromoethane dropwise to the mixture. An exothermic reaction may be observed; maintain the temperature with an ice bath if necessary.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, dilute the reaction mixture with water and transfer it to a separatory funnel. Separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to afford pure this compound.

Causality Behind Experimental Choices:

-

Phase-Transfer Catalyst (TBAB): The reaction involves two immiscible phases (aqueous NaOH and organic toluene). TBAB facilitates the transfer of the hydroxide ions into the organic phase to deprotonate the 4-methoxyphenylacetonitrile, forming the reactive carbanion.

-

Vigorous Stirring: Essential to maximize the interfacial area between the two phases, thereby increasing the reaction rate.

-

Slow Addition: Dropwise addition of the base and 1,2-dibromoethane helps to control the exothermicity of the reaction and prevent side reactions.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons (δ 7.2-7.4 ppm and δ 6.8-7.0 ppm): Two doublets are expected for the para-substituted benzene ring. The protons ortho to the cyclopropyl group will appear downfield from those ortho to the methoxy group due to the electron-donating nature of the methoxy group.

-

Methoxy Protons (δ ~3.8 ppm): A sharp singlet corresponding to the three protons of the methoxy group.

-

Cyclopropyl Protons (δ 1.2-1.8 ppm): The four protons on the cyclopropane ring will exhibit complex splitting patterns (multiplets) due to geminal and cis/trans vicinal coupling. They are expected to be diastereotopic.

¹³C NMR Spectroscopy (Predicted)

-

Aromatic Carbons: Six signals are expected for the aromatic carbons, with the carbon attached to the methoxy group appearing significantly downfield and the ipso-carbon attached to the cyclopropyl group also being distinct.

-

Nitrile Carbon (C≡N): A signal in the range of δ 120-125 ppm.

-

Quaternary Cyclopropyl Carbon: The carbon atom of the cyclopropane ring attached to the phenyl ring and the nitrile group will be a quaternary carbon with a chemical shift around δ 20-30 ppm.

-

Methylene Cyclopropyl Carbons (CH₂): The two methylene carbons of the cyclopropane ring will appear at higher field, typically in the range of δ 10-20 ppm.

-

Methoxy Carbon (OCH₃): A signal around δ 55 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

C≡N Stretch: A sharp, medium-intensity absorption band around 2240 cm⁻¹.

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks below 3000 cm⁻¹ for the cyclopropyl and methoxy groups.

-

C=C Aromatic Stretch: Several bands in the 1600-1450 cm⁻¹ region.

-

C-O Stretch: A strong absorption band around 1250 cm⁻¹ for the aryl ether.

Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 173.

-

Major Fragmentation Pathways:

-

Loss of a hydrogen atom to give a stable cyclopropyl cation (m/z = 172).

-

Loss of the methoxy group (•OCH₃) to give a fragment at m/z = 142.

-

Cleavage of the cyclopropane ring can lead to various smaller fragments. The tropylium ion derived from the phenyl ring (m/z = 91) might be observed, although less likely as a primary fragmentation from the intact molecule.

-

Reactivity and Chemical Transformations

The chemical reactivity of this compound is dictated by its three key structural features: the nitrile group, the cyclopropane ring, and the methoxy-substituted aromatic ring.

Caption: Key reactive sites and potential transformations of the title compound.

-

Nitrile Group Transformations: The nitrile group is a versatile functional group that can undergo a variety of transformations.

-

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to the corresponding carboxylic acid, 1-(4-methoxyphenyl)cyclopropanecarboxylic acid, or the intermediate amide.

-

Reduction: The nitrile can be reduced to a primary amine, [1-(4-methoxyphenyl)cyclopropyl]methanamine, using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

-

Addition of Nucleophiles: Organometallic reagents like Grignard reagents can add to the nitrile to form ketones after hydrolysis.

-

-

Cyclopropane Ring Reactivity: The strained cyclopropane ring can undergo ring-opening reactions under certain conditions, typically with strong electrophiles or radical initiators. However, the presence of the electron-donating methoxyphenyl group can influence the regioselectivity of such reactions.

-

Aromatic Ring Reactivity: The methoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. Further functionalization of the aromatic ring is therefore possible, although steric hindrance from the adjacent cyclopropyl group might influence the regioselectivity.

Applications in Drug Discovery and Development

Aryl cyclopropanecarbonitriles are valuable building blocks in medicinal chemistry. The unique conformational constraints and electronic properties of the cyclopropane ring can lead to improved pharmacological profiles of drug candidates.

Role as a Key Intermediate in Venlafaxine Synthesis

This compound is structurally related to key intermediates in some synthetic routes to Venlafaxine, a widely used serotonin-norepinephrine reuptake inhibitor (SNRI) antidepressant. While the most common industrial synthesis of Venlafaxine involves the condensation of 4-methoxyphenylacetonitrile with cyclohexanone, the cyclopropyl moiety of the title compound can be envisioned as a precursor or a structural analog in the exploration of novel synthetic pathways or related drug candidates.[2][3][4] The chemical transformations of the nitrile group, particularly its reduction to an amine, are directly relevant to the synthesis of the ethylamine side chain of Venlafaxine.

Scaffold for Novel CNS-Active Compounds

The 1-arylcyclopropanecarbonitrile scaffold is present in a variety of compounds with activity in the central nervous system (CNS). The rigid structure of the cyclopropane ring can help to lock the molecule into a specific conformation, which can be beneficial for selective binding to a biological target. The methoxyphenyl group is also a common feature in many CNS-active drugs. Therefore, this compound serves as an excellent starting point for the synthesis of novel compounds with potential therapeutic applications in areas such as depression, anxiety, and neurodegenerative diseases.

Conclusion

This compound is a versatile chemical entity with a rich profile of chemical properties and synthetic potential. Its unique structural features make it a valuable building block for the synthesis of complex molecules, particularly in the realm of drug discovery. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is essential for harnessing its full potential in the development of novel therapeutics.

References

- 1. 1-(4-Methoxyphenyl)cyclopropane-1-carbonitrile | SIELC Technologies [sielc.com]

- 2. US9527800B2 - Process for total synthesis of venlafaxine - Google Patents [patents.google.com]

- 3. WO2006035457A1 - A process for the manufacture of venlafaxine and intermediates thereof - Google Patents [patents.google.com]

- 4. CN101503365B - Preparation of venlafaxine intermediate 1-[2-amino-1-(4-methoxy phenyl)ethyl] cyclohexanol - Google Patents [patents.google.com]

An In-depth Technical Guide to 1-(4-Methoxyphenyl)cyclopropanecarbonitrile (CAS 16728-00-0)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Methoxyphenyl)cyclopropanecarbonitrile, a versatile building block in modern organic synthesis and medicinal chemistry. The unique structural and electronic properties of the aryl cyclopropane motif, imparted by the strained three-membered ring and the electron-donating methoxy group, make this compound a valuable intermediate for the synthesis of complex molecular architectures and bioactive compounds. This document will delve into the synthetic routes for its preparation, detailed spectroscopic characterization, key chemical transformations, and its applications in drug discovery, with a focus on the rationale behind its use in designing novel therapeutic agents.

Introduction: The Significance of the Aryl Cyclopropyl Motif

The cyclopropane ring, despite its simple cyclic structure, is a powerhouse in medicinal chemistry. Its rigid, three-dimensional nature allows for precise conformational constraint of molecules, which can lead to enhanced binding affinity and selectivity for biological targets.[1][2] The incorporation of a cyclopropyl group can also significantly improve a drug candidate's metabolic stability by blocking sites susceptible to oxidative metabolism.[3][4]

This compound belongs to the class of arylcyclopropanes, which are prevalent in a number of approved and investigational drugs.[2] The methoxy group on the phenyl ring acts as an electron-donating group, influencing the reactivity of the aromatic system and potentially participating in hydrogen bonding interactions within a biological target. The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities, such as amines, carboxylic acids, and amides, further expanding the synthetic utility of this molecule.[5] This guide will provide the necessary technical details for researchers to effectively utilize this compound in their synthetic and drug discovery endeavors.

Synthesis and Purification

The synthesis of this compound typically involves the cyclopropanation of 4-methoxyphenylacetonitrile. Several methods can be employed for this transformation, with the choice of reagent and conditions influencing the yield and scalability of the reaction.

Recommended Synthetic Protocol: Simmons-Smith Cyclopropanation

The Simmons-Smith reaction and its modifications are widely used for the formation of cyclopropane rings from alkenes.[6] A variation of this approach can be adapted for the synthesis of this compound from the corresponding α,β-unsaturated nitrile, which can be formed in situ from 4-methoxyphenylacetonitrile. A more direct approach involves the reaction of 4-methoxyphenylacetonitrile with a suitable cyclopropanating agent. A general procedure is outlined below, based on established cyclopropanation methodologies.[7]

Reaction Scheme:

A representative cyclopropanation reaction.

Materials and Reagents:

-

4-Methoxyphenylacetonitrile

-

Sodium hydride (NaH) or other suitable base

-

1,2-Dibromoethane or 1,2-Diiodoethane

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Step-by-Step Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

-

Addition of Starting Material: A solution of 4-methoxyphenylacetonitrile (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath). The mixture is then allowed to warm to room temperature and stirred for 30 minutes to ensure complete formation of the anion.

-

Cyclopropanation: 1,2-Dibromoethane (1.1 equivalents) is added dropwise to the reaction mixture. The reaction is then heated to reflux and monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, the mixture is cooled to room temperature and cautiously quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure product.

Alternative Synthetic Routes

Other methods for the synthesis of arylcyclopropanes include the use of sulfur ylides (Corey-Chaykovsky reaction) or transition-metal-catalyzed cyclopropanation reactions.[7][8] The choice of method may depend on the availability of reagents, desired scale, and functional group tolerance.

Spectroscopic and Physicochemical Properties

Thorough characterization of this compound is essential for confirming its identity and purity. The following data is a combination of expected values based on its structure and data from closely related analogs.

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 16728-00-0 | [9] |

| Molecular Formula | C₁₁H₁₁NO | [9] |

| Molecular Weight | 173.21 g/mol | [9] |

| Appearance | White to off-white solid | General knowledge |

| LogP | 2.07 | [10] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-methoxyphenyl group, the methoxy protons, and the diastereotopic methylene protons of the cyclopropane ring.

-

Aromatic Protons: Two doublets in the range of δ 6.8-7.3 ppm, corresponding to the AA'BB' system of the para-substituted phenyl ring.

-

Methoxy Protons: A singlet at approximately δ 3.8 ppm.

-

Cyclopropyl Protons: Two multiplets in the range of δ 1.2-1.8 ppm, corresponding to the four protons on the cyclopropane ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show signals for the quaternary carbon of the cyclopropane ring attached to the nitrile and phenyl groups, the methylene carbons of the cyclopropane ring, the aromatic carbons, the methoxy carbon, and the nitrile carbon.

-

Nitrile Carbon (C≡N): A signal around δ 120-125 ppm.

-

Aromatic Carbons: Signals in the range of δ 114-160 ppm.

-

Methoxy Carbon (-OCH₃): A signal around δ 55 ppm.

-

Cyclopropyl Carbons: Signals in the aliphatic region, typically below δ 40 ppm.

FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule.

-

C≡N Stretch: A sharp, medium intensity absorption band around 2240 cm⁻¹.

-

C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorptions below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Absorptions in the 1600-1450 cm⁻¹ region.

-

C-O Stretch (Aryl Ether): A strong absorption around 1250 cm⁻¹.

The NIST WebBook provides an IR spectrum for the closely related 1-(4-methoxyphenyl)cyclopentanecarbonitrile, which can serve as a useful comparison.[11]

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 173. Fragmentation patterns would likely involve the loss of the nitrile group and cleavage of the cyclopropane ring.

Chemical Reactivity and Synthetic Applications

This compound is a valuable intermediate due to the reactivity of both the nitrile group and the cyclopropane ring.

Transformations of the Nitrile Group

The nitrile functionality can be readily converted into other important functional groups:

-

Reduction to Primary Amine: The nitrile can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This opens up pathways to a wide range of amine-containing derivatives.[5]

-

Hydrolysis to Carboxylic Acid: Acidic or basic hydrolysis of the nitrile group yields the corresponding carboxylic acid, 1-(4-methoxyphenyl)cyclopropanecarboxylic acid.[5] This carboxylic acid can then be further functionalized.

Reaction Scheme for Nitrile Transformations:

Key transformations of the nitrile group.

Reactions Involving the Cyclopropane Ring

The strained cyclopropane ring can undergo ring-opening reactions under certain conditions, providing access to linear carbon chains with specific functionalization patterns. These reactions are often catalyzed by transition metals or proceed under thermal or photochemical conditions.

Applications in Drug Discovery and Medicinal Chemistry

The unique properties of the aryl cyclopropane scaffold make this compound an attractive starting material for the synthesis of novel drug candidates.

Role as a Bioisostere

The cyclopropyl group can act as a bioisosteric replacement for other common functional groups, such as gem-dimethyl groups or alkenes.[12] This substitution can lead to improved pharmacokinetic properties, such as increased metabolic stability and enhanced cell permeability, without compromising biological activity.

Scaffold for Novel Therapeutics

Arylcyclopropanes are found in a variety of biologically active molecules, including enzyme inhibitors and receptor modulators.[1] The ability to readily modify the nitrile group of this compound allows for the rapid generation of libraries of diverse compounds for high-throughput screening. For example, the corresponding primary amine can be used in the synthesis of novel inhibitors of enzymes such as monoamine oxidase or in the development of ligands for G-protein coupled receptors.

Illustrative Workflow in Drug Discovery:

Workflow for utilizing the topic compound in drug discovery.

Safety and Handling

This compound should be handled in a well-ventilated fume hood.[1][13] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.[1][13] Avoid inhalation of dust and contact with skin and eyes.[13] In case of contact, rinse immediately with plenty of water.[13] For detailed safety information, refer to the Safety Data Sheet (SDS).[1][13]

Hazard Summary:

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[13][14]

-

Respiratory Irritation: May cause respiratory irritation.[14]

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in organic synthesis and medicinal chemistry. Its unique combination of a conformationally rigid cyclopropane ring, a synthetically tractable nitrile group, and an electron-rich aromatic system makes it an ideal building block for the construction of complex and biologically active molecules. This guide has provided a detailed overview of its synthesis, characterization, reactivity, and applications, with the aim of empowering researchers to fully exploit its potential in their scientific pursuits.

References

- 1. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 2. researchgate.net [researchgate.net]

- 3. Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. Cyclopropanation - Wikipedia [en.wikipedia.org]

- 7. WO2005051904A2 - Novel processes for the synthesis of cyclopropyl compounds - Google Patents [patents.google.com]

- 8. Redox-Neutral Photocatalytic Cyclopropanation via Radical/Polar Crossover - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Redox-Neutral Photocatalytic Cyclopropanation via Radical/Polar Crossover [organic-chemistry.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. 1-(4-methoxyphenyl)cyclopentanecarbonitrile [webbook.nist.gov]

- 12. spectrabase.com [spectrabase.com]

- 13. protocols.io [protocols.io]

- 14. rsc.org [rsc.org]

An In-depth Technical Guide to the Structure Elucidation of 1-(4-Methoxyphenyl)cyclopropanecarbonitrile

Foreword: The Imperative of Rigorous Structure Elucidation in Modern Drug Discovery

In the landscape of contemporary drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of both intellectual property and regulatory compliance. The seemingly subtle nuances of stereochemistry and connectivity can profoundly impact a compound's pharmacological and toxicological profile. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive walkthrough of the analytical methodologies employed to confirm the structure of novel chemical entities. We will use 1-(4-Methoxyphenyl)cyclopropanecarbonitrile as a case study to illustrate a robust, multi-technique approach to structure elucidation, grounded in the principles of scientific integrity and logical deduction. The protocols and interpretations presented herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.

Introduction to this compound: A Compound of Interest

This compound (C₁₁H₁₁NO) is a small organic molecule featuring a unique combination of a cyclopropane ring, a nitrile group, and a methoxy-substituted phenyl ring.[1] The inherent strain of the cyclopropane ring and the electronic properties of the nitrile and methoxy functionalities make this class of compounds interesting for medicinal chemistry applications. Before any biological evaluation, a definitive confirmation of its molecular structure is paramount. This guide will detail the synergistic use of Mass Spectrometry, Infrared (IR) Spectroscopy, and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy to achieve this.

A plausible synthetic route to this compound involves the reaction of 4-methoxybenzyl cyanide with 1,2-dibromoethane in the presence of a strong base, such as sodium amide, in an inert solvent like liquid ammonia. This nucleophilic substitution reaction would lead to the formation of the cyclopropane ring.

Analytical Workflow for Structure Elucidaion

The comprehensive characterization of this compound necessitates a multi-pronged analytical approach. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

Caption: A typical workflow for the structure elucidation of a small organic molecule.

Mass Spectrometry: Determining the Molecular Formula

Mass spectrometry is the first-line analytical technique to determine the molecular weight of a compound and to propose a molecular formula.

Experimental Protocol:

A sample of this compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and analyzed by high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) in positive ion mode.

Predicted Data & Interpretation:

| Ion | Predicted m/z |

| [M+H]⁺ | 174.0913 |

| [M+Na]⁺ | 196.0732 |

The observation of a protonated molecule [M+H]⁺ at m/z 174.0913 is consistent with the molecular formula C₁₁H₁₁NO (calculated exact mass for C₁₁H₁₂NO⁺: 174.0919). The high resolution of the measurement allows for the confident assignment of the elemental composition, ruling out other potential formulas with a similar nominal mass.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Experimental Protocol:

A thin film of neat this compound is placed between two potassium bromide (KBr) plates and analyzed using a Fourier-transform infrared (FTIR) spectrometer.

Predicted Data & Interpretation:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch (cyclopropane & methoxy) |

| ~2240 | Strong | C≡N stretch (nitrile) |

| ~1610, ~1510 | Strong | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~830 | Strong | para-disubstituted benzene C-H bend |

The strong absorption at approximately 2240 cm⁻¹ is highly characteristic of a nitrile functional group.[2] The presence of sharp peaks around 1610 and 1510 cm⁻¹ suggests an aromatic ring, and the strong band at roughly 830 cm⁻¹ is indicative of para-disubstitution on the benzene ring. The C-O stretch of the aryl ether is also clearly visible around 1250 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule by providing information about the chemical environment and connectivity of individual atoms.

¹H NMR Spectroscopy: Probing the Proton Environments

Experimental Protocol:

A sample of this compound is dissolved in deuterated chloroform (CDCl₃) with a small amount of tetramethylsilane (TMS) as an internal standard. The ¹H NMR spectrum is acquired on a 400 MHz NMR spectrometer.

Predicted Data & Interpretation:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.35 | Doublet | 2H | H-2, H-6 |

| 6.90 | Doublet | 2H | H-3, H-5 |

| 3.82 | Singlet | 3H | -OCH₃ |

| 1.65 | Multiplet | 2H | H-8, H-9 |

| 1.25 | Multiplet | 2H | H-8', H-9' |

The ¹H NMR spectrum reveals a para-substituted benzene ring with two doublets at approximately 7.35 and 6.90 ppm, each integrating to two protons. The singlet at 3.82 ppm corresponds to the three protons of the methoxy group. The upfield signals between 1.25 and 1.65 ppm are characteristic of the cyclopropane ring protons. The complex multiplicity of these signals is due to geminal and cis/trans coupling between the diastereotopic methylene protons of the cyclopropane ring.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Protocol:

The ¹³C NMR spectrum is acquired on the same sample using a proton-decoupled pulse sequence.

Predicted Data & Interpretation:

| Chemical Shift (δ, ppm) | Assignment |

| 159.5 | C-4 |

| 130.0 | C-1 |

| 128.0 | C-2, C-6 |

| 121.0 | C≡N |

| 114.5 | C-3, C-5 |

| 55.4 | -OCH₃ |

| 25.0 | C-7 |

| 17.0 | C-8, C-9 |

The ¹³C NMR spectrum shows eight distinct carbon signals, consistent with the proposed structure. The nitrile carbon appears around 121.0 ppm.[2] The aromatic carbons are observed in the region of 114.5-159.5 ppm, with the carbon attached to the oxygen of the methoxy group (C-4) being the most downfield. The quaternary carbon of the cyclopropane ring (C-7) is found at approximately 25.0 ppm, and the two equivalent methylene carbons of the cyclopropane ring (C-8 and C-9) are located further upfield at around 17.0 ppm.

2D NMR Spectroscopy: Establishing Connectivity

To definitively connect the protons and carbons and confirm the overall structure, a suite of 2D NMR experiments is employed.

Experimental Protocol:

COSY, HSQC, and HMBC spectra are acquired on the same sample.

5.3.1. COSY (Correlation Spectroscopy): H-H Connectivity

The COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds.

Caption: Key COSY correlations for this compound.

-

A cross-peak between the doublets at 7.35 and 6.90 ppm confirms their ortho relationship on the benzene ring.

-

The complex pattern of cross-peaks in the upfield region between 1.25 and 1.65 ppm confirms the coupling between the diastereotopic methylene protons of the cyclopropane ring.

5.3.2. HSQC (Heteronuclear Single Quantum Coherence): C-H Direct Correlation

The HSQC spectrum shows correlations between protons and the carbons to which they are directly attached.

Caption: Key HSQC correlations for this compound.

-

The aromatic proton at 7.35 ppm correlates with the carbon at 128.0 ppm, assigning them as H-2/H-6 and C-2/C-6, respectively.

-

The aromatic proton at 6.90 ppm correlates with the carbon at 114.5 ppm, assigning them as H-3/H-5 and C-3/C-5.

-

The methoxy protons at 3.82 ppm correlate with the carbon at 55.4 ppm.

-

The cyclopropane protons between 1.25 and 1.65 ppm correlate with the carbon at 17.0 ppm.

5.3.3. HMBC (Heteronuclear Multiple Bond Correlation): Long-Range C-H Connectivity

The HMBC spectrum reveals correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the different fragments of the molecule.

References

reactivity of the nitrile group in 1-(4-Methoxyphenyl)cyclopropanecarbonitrile

An In-depth Technical Guide to the Reactivity of the Nitrile Group in 1-(4-Methoxyphenyl)cyclopropanecarbonitrile

Abstract

This technical guide provides a comprehensive analysis of the chemical . This molecule serves as a valuable scaffold in synthetic and medicinal chemistry, possessing a unique combination of a reactive nitrile, a strained cyclopropyl ring, and an electron-rich aromatic system. We will explore the fundamental principles governing its reactivity, focusing on key transformations including hydrolysis, reduction, and cycloaddition reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile building block.

Introduction: A Molecule of Unique Electronic and Steric Character

This compound is a fascinating molecule where three distinct functional motifs converge. The reactivity of the nitrile group is not governed in isolation but is significantly modulated by the electronic and steric influences of the adjacent cyclopropyl and p-methoxyphenyl substituents.

-

The Nitrile Group (-C≡N): Characterized by a linear, sp-hybridized carbon-nitrogen triple bond, the nitrile group is a stable yet highly versatile functional group.[1] The carbon atom is electrophilic due to the high electronegativity of nitrogen, making it susceptible to nucleophilic attack, a reactivity pattern analogous to that of a carbonyl group.[2][3]

-

The Cyclopropyl Ring: This three-membered ring is notable for its significant ring strain and the enhanced p-character of its C-C bonds.[4] It can participate in electronic conjugation and provides a rigid, sterically defined scaffold, which is often exploited in medicinal chemistry to enhance metabolic stability and binding potency.[4]

-

The p-Methoxyphenyl Group: The methoxy substituent is a strong electron-donating group through resonance, increasing the electron density of the aromatic ring. This electronic effect can be transmitted to the nitrile group, subtly influencing its electrophilicity.

This guide will dissect the principal reaction pathways of the nitrile moiety within this specific molecular context, providing both mechanistic insights and practical experimental frameworks.

Caption: Structure of this compound.

Foundational Reactivity: Hydrolysis to Amides and Carboxylic Acids

One of the most fundamental transformations of nitriles is their hydrolysis to either amides or carboxylic acids, depending on the reaction conditions.[5][6] This process is a cornerstone of synthetic chemistry, allowing for the conversion of the cyano group into highly valuable functionalities.

Mechanistic Pathways

Hydrolysis can proceed under either acidic or basic catalysis.

-

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the nitrile nitrogen is protonated. This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water.[2][5][7][8] The initial product is an imidic acid, which tautomerizes to the more stable amide.[8] With sustained heating and sufficient water, the amide intermediate is further hydrolyzed to the corresponding carboxylic acid.[2]

-

Base-Catalyzed Hydrolysis: Under basic conditions, a strong nucleophile (e.g., hydroxide ion) directly attacks the electrophilic nitrile carbon.[8] The resulting anion is protonated by water to yield the imidic acid, which then tautomerizes to the amide. Subsequent saponification of the amide under basic conditions yields the carboxylate salt, which upon acidic workup gives the carboxylic acid.

Caption: Workflow for the acid-catalyzed hydrolysis of a nitrile.

Experimental Protocol: Synthesis of 1-(4-Methoxyphenyl)cyclopropanecarboxylic Acid

This protocol outlines a representative procedure for the acid-catalyzed hydrolysis of the title compound.

Step 1: Reaction Setup

-

To a 100 mL round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

-

Add a 1:1 (v/v) mixture of concentrated sulfuric acid and water (e.g., 20 mL for 5g of starting material). Causality: The strong aqueous acid serves as both the catalyst and the reagent for hydrolysis.[2]

Step 2: Reaction Execution

-

Heat the mixture to reflux (typically 100-120 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

Step 3: Workup and Isolation

-

Cool the reaction mixture to room temperature and then carefully pour it over crushed ice.

-

A precipitate of the carboxylic acid product should form.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acid.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 1-(4-Methoxyphenyl)cyclopropanecarboxylic acid.[9]

Data Summary: Hydrolysis Conditions

| Reaction | Reagents | Solvent | Temperature (°C) | Typical Product |

| Partial Hydrolysis | H₂SO₄ (conc.), limited H₂O | Acetic Acid | 50-80 | Amide |

| Full Hydrolysis (Acidic) | H₂SO₄ / H₂O or HCl / H₂O | Water | Reflux (100+) | Carboxylic Acid |

| Full Hydrolysis (Basic) | NaOH or KOH | Water/Ethanol | Reflux (100+) | Carboxylate Salt |

Reduction of the Nitrile Group to a Primary Amine

The conversion of nitriles to primary amines is a powerful synthetic transformation, providing access to a key functional group in pharmaceuticals and agrochemicals.[10][11] This reduction adds significant value to the this compound scaffold.

Mechanistic Overview

The most common method for this reduction involves the use of strong hydride reagents like lithium aluminum hydride (LiAlH₄).[2][3] The mechanism proceeds via two successive nucleophilic additions of a hydride ion (H⁻) to the electrophilic nitrile carbon.[2]

-

First Hydride Addition: A hydride ion attacks the nitrile carbon, breaking one of the π-bonds and forming an intermediate imine anion.[2][3]

-

Second Hydride Addition: This highly reactive imine anion is rapidly attacked by a second equivalent of hydride, leading to a dianion intermediate.[2]

-

Aqueous Workup: The reaction is quenched with water, which protonates the dianion to yield the final primary amine.

Alternative methods include catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon under a hydrogen atmosphere.[12][13]

Caption: Experimental workflow for LiAlH₄ reduction of the nitrile.

Experimental Protocol: Synthesis of 1-(4-Methoxyphenyl)cyclopropan-1-amine

Safety Note: LiAlH₄ is a highly reactive, pyrophoric reagent that reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

Step 1: Reaction Setup

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

Step 2: Addition of Nitrile

-

Dissolve this compound (1.0 eq) in the same anhydrous solvent.

-

Add the nitrile solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C. Causality: A slow, controlled addition is crucial to manage the exothermic reaction.

Step 3: Reaction Completion

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours to ensure complete reduction.

Step 4: Cautious Workup

-

Cool the reaction back to 0 °C.

-

Quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. Causality: This specific workup (Fieser method) is designed to safely quench the excess hydride and precipitate the aluminum salts as a filterable solid.

-

Stir the resulting granular white precipitate for 30 minutes, then remove it by filtration.

-

Dry the organic filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine, which can be further purified by distillation or chromatography.

Data Summary: Comparison of Reducing Agents

| Reagent | Conditions | Selectivity | Advantages | Disadvantages |

| LiAlH₄ | Anhydrous Ether/THF, Reflux | High | Powerful, reliable | Pyrophoric, requires inert atmosphere |

| Raney Nickel | H₂ (high pressure), Ethanol | Good | Economical for large scale | Requires high pressure equipment |

| BH₃-THF | THF, Reflux | Good | Milder than LiAlH₄ | Can be less reactive for some nitriles |

| Ammonia Borane | Thermal, no catalyst | Good | Environmentally benign | May require higher temperatures |

Advanced Transformations: Cycloaddition Reactions

While less common than hydrolysis or reduction, the nitrile group can participate in cycloaddition reactions, acting as a 2π component.[14] These reactions are powerful tools for constructing cyclic and heterocyclic systems. However, the high stability of the C≡N triple bond often means that nitriles are reluctant dienophiles in thermal [4+2] cycloadditions (Diels-Alder reactions).[15]

The participation of this compound in such reactions would likely require:

-

High Temperatures: To overcome the activation energy barrier.

-

Lewis Acid Catalysis: To lower the energy of the nitrile's LUMO (Lowest Unoccupied Molecular Orbital), making it more receptive to the diene's HOMO (Highest Occupied Molecular Orbital).

-

Intramolecular Variants: An intramolecular reaction, where the diene is tethered to the cyclopropane scaffold, would be entropically favored and more likely to proceed.[15]

Caption: A generic [4+2] cycloaddition involving a nitrile.

Relevance in Medicinal Chemistry and Drug Development

The structural motifs present in this compound are highly relevant in modern drug design.

-

The Cyclopropyl Ring as a Bioisostere: The cyclopropyl group is frequently used as a metabolically stable replacement for gem-dimethyl groups or alkenes. Its rigid nature can lock a molecule into a bioactive conformation, improving target affinity.[4]

-

Nitrile as a Versatile Handle and Pharmacophore: The nitrile group itself can act as a hydrogen bond acceptor. More importantly, it serves as a synthetic precursor to primary amines and carboxylic acids, which are ubiquitous in active pharmaceutical ingredients (APIs).[6][16] For example, related cyanohydrin structures are key intermediates in the synthesis of the antidepressant Venlafaxine.[6][13] The transformation of the nitrile in later synthetic stages allows for the installation of critical functionalities required for therapeutic action.

Conclusion

The is a product of its intrinsic electronic properties and the influence of its molecular environment. While its electrophilic carbon readily undergoes hydrolysis to carboxylic acids and reduction to primary amines under standard conditions, its participation in more complex transformations like cycloadditions requires specific activation. The convergence of the stable, versatile nitrile with the medicinally relevant cyclopropyl and methoxyphenyl groups makes this compound a powerful and adaptable building block for the synthesis of complex molecular architectures, particularly in the field of drug discovery.

References

- 1. Nitriles | Research Starters | EBSCO Research [ebsco.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. scientificupdate.com [scientificupdate.com]

- 5. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 6. nbinno.com [nbinno.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 9. 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid | SIELC Technologies [sielc.com]

- 10. longdom.org [longdom.org]

- 11. Amine synthesis by nitrile reduction [organic-chemistry.org]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol - Google Patents [patents.google.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

Stability and Storage of 1-(4-Methoxyphenyl)cyclopropanecarbonitrile: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-(4-Methoxyphenyl)cyclopropanecarbonitrile, a key intermediate in pharmaceutical synthesis. This document synthesizes fundamental chemical principles with industry-standard stability testing methodologies to offer a robust framework for researchers, scientists, and drug development professionals. We will explore the intrinsic chemical stability of the molecule, delineate potential degradation pathways, and provide detailed protocols for a comprehensive stability assessment program. The aim is to ensure the integrity and purity of this critical intermediate throughout its lifecycle, from laboratory synthesis to large-scale manufacturing.

Introduction: The Significance of this compound in Pharmaceutical R&D

This compound is a versatile building block in the synthesis of a wide array of pharmaceutical agents. Its unique structural motif, featuring a cyclopropane ring appended to a methoxy-activated phenyl group and a nitrile moiety, imparts specific conformational and electronic properties that are leveraged in the design of novel therapeutics. The purity and stability of this intermediate are paramount, as any degradation can lead to the formation of impurities that may compromise the safety and efficacy of the final active pharmaceutical ingredient (API). Understanding the chemical liabilities of this molecule is therefore a critical step in the drug development process, informing decisions on storage, handling, and formulation.

Intrinsic Chemical Stability Profile

The stability of this compound is governed by the interplay of its three key structural features: the cyclopropane ring, the nitrile group, and the methoxy-substituted aromatic ring.

-

Cyclopropane Ring: The three-membered ring is characterized by significant ring strain, which can render it susceptible to ring-opening reactions under harsh conditions, such as high temperatures or the presence of certain catalysts. However, in the absence of such stressors, the cyclopropane ring is generally stable. Thermal decomposition of cyclopropane derivatives typically requires high temperatures, often in the range of 170–250°C, and can proceed via rearrangement or elimination pathways[1].

-

Nitrile Group: The nitrile functional group is relatively stable but can undergo hydrolysis to form a carboxylic acid under either acidic or basic conditions, particularly with heating[2][3][4][5]. This represents a primary potential degradation pathway for this compound.

-

4-Methoxyphenyl Group: The methoxy group is an electron-donating group that can influence the reactivity of the aromatic ring. While generally stable, methoxy-substituted aromatic compounds can be susceptible to oxidative degradation, which may involve O-demethylation or oxidation of the aromatic ring itself to form phenols, aldehydes, or carboxylic acids[6][7][8].

A commercially available safety data sheet for the related compound, 1-(4-Methoxyphenyl)-1-cyclohexanecarbonitrile, indicates that thermal decomposition can lead to the release of irritating gases and vapors, underscoring the importance of appropriate handling and storage[9].

Recommended Storage and Handling Conditions

Based on the available information and the chemical nature of the compound, the following storage and handling conditions are recommended to maintain the integrity of this compound:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | To minimize the rate of potential degradation reactions. |

| Light | Protect from light | To prevent potential photodegradation of the aromatic system. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) | To prevent oxidative degradation. |

| Container | Tightly sealed, non-reactive container (e.g., amber glass) | To prevent exposure to moisture and air, and to block light. |

| Handling | Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. | To avoid inhalation and skin contact. |

These recommendations are in line with general best practices for the storage of pharmaceutical intermediates.

Potential Degradation Pathways

A thorough understanding of potential degradation pathways is essential for developing stability-indicating analytical methods and for designing a robust stability testing program. Based on the functional groups present in this compound, the following degradation pathways are proposed:

Caption: Proposed degradation pathways for this compound.

4.1. Hydrolytic Degradation

The most probable degradation pathway under aqueous conditions is the hydrolysis of the nitrile group to the corresponding carboxylic acid, 1-(4-Methoxyphenyl)cyclopropanecarboxylic acid. This reaction can be catalyzed by both acids and bases and is typically accelerated by heat.

4.2. Oxidative Degradation

The methoxy group on the phenyl ring makes the molecule susceptible to oxidation. Potential oxidative degradation products could include the O-demethylated product, 1-(4-hydroxyphenyl)cyclopropanecarbonitrile, or further oxidation products of the aromatic ring.

4.3. Thermal Degradation

While the cyclopropane ring is relatively stable at moderate temperatures, at elevated temperatures, thermal decomposition could lead to ring-opening and the formation of various rearranged or fragmented products[1][10].

Comprehensive Stability Testing Program

To fully characterize the stability of this compound, a comprehensive stability testing program, including forced degradation studies, should be implemented. This program will help to identify actual degradation products, determine degradation kinetics, and establish a suitable retest period.

5.1. Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of the compound to identify likely degradation products and pathways.

Caption: Experimental workflow for forced degradation studies.

Experimental Protocol for Forced Degradation:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample solution with 0.1 M hydrochloric acid and heat at 60°C for a defined period (e.g., 24, 48, 72 hours).

-

Base Hydrolysis: Treat the sample solution with 0.1 M sodium hydroxide and heat at 60°C for a defined period.

-

Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature for a defined period.

-

Thermal Degradation: Store the sample solution at an elevated temperature (e.g., 80°C) for a defined period.

-

Photostability: Expose the solid material and the solution to light according to ICH Q1B guidelines.

-

-

Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to the initial concentration.

-

Analytical Method: Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water with a modifier like phosphoric or formic acid is a suitable starting point[11]. Detection can be performed using UV and mass spectrometry (MS) to identify and quantify the parent compound and any degradation products.

5.2. Long-Term and Accelerated Stability Studies

In addition to forced degradation, formal stability studies under ICH-prescribed conditions are necessary to establish a retest period.

| Study | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Samples should be stored in the intended packaging and tested at appropriate time intervals (e.g., 0, 3, 6, 9, 12 months for long-term studies). The purity of this compound and the levels of any degradation products should be monitored.

Conclusion

This compound is a valuable pharmaceutical intermediate whose stability is critical for the synthesis of high-quality APIs. This guide has outlined the key factors influencing its stability, proposed potential degradation pathways, and provided a framework for a comprehensive stability testing program. By adhering to the recommended storage and handling conditions and by thoroughly characterizing the stability profile of this molecule, researchers and manufacturers can ensure its integrity and contribute to the successful development of safe and effective medicines.

References

- 1. Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Cyclopropane carboxylic acid - Wikipedia [en.wikipedia.org]

- 5. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]

- 6. Selective Aerobic Oxidation of P-Methoxytoluene by Co(II)-Promoted NHPI Incorporated into Cross-Linked Copolymer Structure [mdpi.com]

- 7. 968. Oxidation of alkoxy-phenols. Part I. 4-Methoxy-3-t-butylphenol - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 8. Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. 1-(4-Methoxyphenyl)cyclopropane-1-carbonitrile | SIELC Technologies [sielc.com]

Aryl Cyclopropanecarbonitriles: A Technical Guide to Unlocking Their Biological Potential

Abstract: The aryl cyclopropanecarbonitrile scaffold has emerged as a privileged motif in modern medicinal chemistry, conferring a unique combination of conformational rigidity, metabolic stability, and potent biological activity.[1][2] This guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the core biological activities associated with this chemical class. We will explore their mechanisms of action, focusing on key enzyme targets, provide validated experimental protocols for activity assessment, and discuss the critical structure-activity relationships that govern their therapeutic potential.

Introduction to Aryl Cyclopropanecarbonitriles

Chemical Structure and Properties

The aryl cyclopropanecarbonitrile motif consists of a phenyl or other aromatic ring system directly attached to a cyclopropane ring, which is further substituted with a nitrile (-C≡N) group. This seemingly simple arrangement imparts remarkable properties. The cyclopropane ring, as the smallest cycloalkane, introduces significant ring strain, resulting in C-C bonds with higher p-character than typical alkanes.[3] This "alkene-like" character allows for electronic communication with the adjacent aryl ring, influencing the molecule's overall conformation and electronic properties.[2] The nitrile group is a versatile functional group; it is a potent hydrogen bond acceptor and can act as a key pharmacophore, often engaging in crucial interactions with biological targets.[4][5]

The incorporation of this C(sp³)-rich fragment into molecules is known to improve critical drug-like properties such as solubility and metabolic stability, making it an attractive component in drug design.[6]

Caption: Core components of the aryl cyclopropanecarbonitrile scaffold.

Significance in Medicinal Chemistry

The true value of the aryl cyclopropanecarbonitrile scaffold lies in its proven track record as a key component in a wide range of biologically active compounds.[1] Its rigid structure helps to lock molecules into their bioactive conformations, which can lead to a significant enhancement in potency and selectivity for their intended biological targets.[2] Furthermore, the nitrile group is a key feature in many approved pharmaceuticals, where it often serves as a bioisostere for a carbonyl group or engages in specific, potency-enhancing interactions with enzyme active sites.[4][5]

Key Biological Activities and Mechanisms of Action

Aryl cyclopropanecarbonitriles have demonstrated significant activity against several important enzyme classes, primarily acting as inhibitors. The nitrile group is often the key "warhead" that interacts with the catalytic machinery of the enzyme.

Cysteine and Serine Protease Inhibition

A prominent mechanism of action for many nitrile-containing compounds is the covalent, yet reversible, inhibition of cysteine and serine proteases. The electrophilic carbon of the nitrile group is susceptible to nucleophilic attack by the cysteine (thiol) or serine (hydroxyl) residue in the enzyme's active site. This forms a thioimidate or O-imidate covalent adduct, effectively blocking the enzyme's catalytic activity. This reversible covalent mechanism can provide a desirable balance of high potency and a good safety profile.

DPP-4 is a serine exopeptidase that plays a critical role in glucose metabolism by inactivating incretin hormones like GLP-1.[7][8] Inhibiting DPP-4 increases the levels of active GLP-1, which in turn stimulates insulin secretion and suppresses glucagon secretion, making it a key target for the treatment of type 2 diabetes.[7][8]

Several potent DPP-4 inhibitors feature a cyanopyrrolidine structure, a close relative of the cyclopropanecarbonitrile motif.[8] Compounds like Vildagliptin and Saxagliptin utilize the nitrile group to form a reversible covalent bond with the catalytic serine (Ser630) in the DPP-4 active site.[5] This highlights the potential for aryl cyclopropanecarbonitriles to act as effective DPP-4 inhibitors for diabetes therapy.

Caption: Mechanism of blood glucose lowering by DPP-4 inhibitors.

Cathepsins are a family of proteases, primarily cysteine proteases, involved in various physiological and pathological processes, including bone resorption, inflammation, and cancer.[9][10] Consequently, they are attractive targets for drug discovery.

-

Cathepsin K: Highly expressed in osteoclasts, Cathepsin K is a primary target for anti-resorptive therapies to treat osteoporosis.[11][12] Numerous potent and selective Cathepsin K inhibitors have been developed based on a nitrile "warhead" that reversibly interacts with the active site cysteine (Cys25).[11][12] The aryl and cyclopropyl portions of the molecule engage in specific hydrophobic and hydrogen bonding interactions within the S2 and S3 pockets of the enzyme, driving potency and selectivity.[11]

-

Cathepsin B: This enzyme is implicated in diseases like arthritis and cancer.[13] Structure-based drug design has led to the identification of dipeptidyl nitriles as potent and selective inhibitors of Cathepsin B.[13]

Table 1: Example Inhibitory Activities of Nitrile-Based Cathepsin K Inhibitors

| Compound | Target | IC50 (nM) | Selectivity vs. Cat B | Selectivity vs. Cat L | Source |

| Compound 23 | Cathepsin K | 0.2 | >600-fold | >1700-fold | [11] |

| Balicatib (AAE-581) | Cathepsin K | 1.4 | >3400-fold | >350-fold | [11] |

| Compound 28 | Cathepsin K | <0.005 | >222,000-fold | >9400-fold | [11] |

Other Potential Biological Activities

While enzyme inhibition is a primary area, the aryl cyclopropane scaffold is versatile and has been explored in other contexts:

-

Receptor Antagonism: N-aryl-2-phenylcyclopropanecarboxamides, a related structural class, have been developed as potent and orally active orexin receptor antagonists for the treatment of insomnia.[14]

-

Anti-inflammatory Activity: Some studies have investigated related scaffolds, such as N-aryl iminochromenes, as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[15][16][17]

-

Anticancer Activity: Various nitrile-containing compounds, including acrylonitriles and N-aryl-2-aminothiazoles, have shown antiproliferative and cytotoxic activity against human tumor cell lines.[18][19]

Experimental Protocols for Activity Assessment

Validating the biological activity of novel aryl cyclopropanecarbonitriles requires robust and reproducible experimental methods.

General Synthesis of Aryl Cyclopropanes

Modern synthetic methods provide efficient access to the aryl cyclopropane core. A common approach is the nickel-catalyzed reductive cross-coupling, which offers mild conditions and excellent functional group tolerance.[6] Other methods include cobalt-catalyzed asymmetric cyclopropanation for stereoselective synthesis.[20]

Caption: A simplified workflow for aryl cyclopropane synthesis.

In Vitro Enzyme Inhibition Assay (Example: COX Inhibition)

This protocol provides a general framework for assessing enzyme inhibition in vitro, adapted from a COX inhibitory assay.[15]

Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against a target enzyme.

Materials & Reagents:

-

Target Enzyme (e.g., COX-1/COX-2)

-

Assay Buffer (e.g., Tris-HCl)

-

Cofactor (e.g., Hematin)

-

Test Compounds (Aryl cyclopropanecarbonitriles) dissolved in DMSO

-

Substrate (e.g., Arachidonic Acid)

-

Reference Inhibitor (e.g., Indomethacin)

-

Quenching Solution (e.g., 1 M HCl)

-

96-well microplate

-

Spectrophotometer

Step-by-Step Protocol:

-

Enzyme Preparation: Prepare a working solution of the enzyme in cold assay buffer.

-

Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitor in the assay buffer. The final DMSO concentration should be kept low (<1%) to avoid affecting enzyme activity.

-

Reaction Incubation: To each well of a 96-well plate, add:

-

Assay Buffer

-

Cofactor solution

-

Enzyme solution

-

Test compound or reference inhibitor solution

-

-

Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the substrate solution to all wells to start the reaction.

-

Second Incubation: Incubate for a defined period (e.g., 2 minutes) at 37°C.

-

Stop Reaction: Add the quenching solution to stop the enzymatic reaction.

-

Detection: Measure the absorbance at the appropriate wavelength (e.g., 410 nm).[15]

-

Calculation: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Structure-Activity Relationship (SAR) Studies

Understanding the SAR is crucial for optimizing lead compounds into drug candidates.[21] For aryl cyclopropanecarbonitriles, SAR studies typically focus on modifying the aryl ring and the substituents on the cyclopropane ring.

-

Aryl Ring Substitution: The electronic and steric properties of substituents on the aryl ring are critical. Electron-withdrawing groups (e.g., -SO2Me) or specific heterocyclic rings are often required for potent activity against targets like COX-2.[22] The position of the substituent also dramatically influences potency and selectivity.

-

Cyclopropane Stereochemistry: The stereochemistry of the cyclopropane ring (cis/trans isomers) can have a profound impact on biological activity. The rigid nature of the ring places substituents in well-defined spatial arrangements, and only one isomer may fit optimally into the enzyme's binding pocket.

-

Linker and P3/P2 Groups (for Protease Inhibitors): In the context of protease inhibitors like those for cathepsins, modifications to the parts of the molecule that occupy the S2 and S3 binding pockets are key. For example, introducing a piperazine moiety at the P3 position has been a successful strategy for improving the potency and selectivity of Cathepsin K inhibitors.[11]

Therapeutic Potential and Future Directions

Current and Potential Therapeutic Applications

The biological activities of aryl cyclopropanecarbonitriles position them as promising candidates for treating a range of diseases:

-

Type 2 Diabetes: As potent DPP-4 inhibitors.

-

Osteoporosis: As highly selective Cathepsin K inhibitors.

-

Cancer: As Cathepsin B inhibitors or general anti-proliferative agents.[9][18]

-

Inflammatory Disorders: As potential COX inhibitors or by modulating other inflammatory pathways.[23]

-

Insomnia: As potential orexin receptor antagonists.[14]

Challenges and Opportunities

While promising, the development of aryl cyclopropanecarbonitriles is not without challenges. A key consideration is the potential for off-target activity, particularly the inhibition of related enzymes. For instance, DPP-4 inhibitors must be selective against DPP-8 and DPP-9 to avoid potential toxicities.

Another consideration is metabolism. While the cyclopropyl group is often metabolically stable, metabolism of the aryl ring can occur. Furthermore, in some contexts, cyclopropane-containing compounds can be metabolized to reactive intermediates or metabolites that may cause toxicity, such as the inhibition of mitochondrial fatty acid β-oxidation by cyclopropane carboxylic acid, a metabolite of the experimental drug panadiplon.[24]

The major opportunity lies in leveraging structure-based drug design to fine-tune the scaffold for enhanced potency and selectivity against specific targets. The wealth of structural information for enzymes like DPP-4 and the cathepsins allows for the rational design of next-generation inhibitors with improved pharmacological profiles.

Conclusion

Aryl cyclopropanecarbonitriles represent a versatile and powerful chemical scaffold with demonstrated potential across multiple therapeutic areas. Their unique structural and electronic properties, combined with the proven efficacy of the nitrile pharmacophore, make them a focal point for current and future drug discovery efforts. By understanding their mechanisms of action, employing robust experimental validation, and intelligently exploring structure-activity relationships, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 3. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dipeptidyl Peptidase 4 Inhibitors: Novel Therapeutic Agents in the Management of Type II Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibitors of cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Natural Products as Cathepsin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Review of Cathepsin K Inhibitor Development and the Potential Role of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of dipeptidyl nitriles as potent and selective inhibitors of cathepsin B through structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and structure-activity relationships of a series of novel N-aryl-2-phenylcyclopropanecarboxamide that are potent and orally active orexin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. N-Aryl iminochromenes inhibit cyclooxygenase enzymes via π–π stacking interactions and present a novel class of anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. N-Aryl iminochromenes inhibit cyclooxygenase enzymes via π–π stacking interactions and present a novel class of anti-inflammatory drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and antiproliferative activity of 3-aryl-2-(1H-benzotriazol-1-yl)acrylonitriles. Part III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and biological activity of N-aryl-2-aminothiazoles: potent pan inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]